molecular formula C17H13BrN2O2S B10959804 (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10959804
M. Wt: 389.3 g/mol
InChI Key: BFJZSFUXLDCVQC-GDNBJRDFSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromoaniline with 3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-[(4-FLUOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-[(4-METHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

BFJZSFUXLDCVQC-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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